N,2,2-trimethyloxan-4-amine hydrochloride
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Overview
Description
N,2,2-trimethyloxan-4-amine hydrochloride: is an organic compound with the molecular formula C7H16ClNO. It is a derivative of oxane, featuring a trimethyl substitution at the 2 and 4 positions, and an amine group at the 4 position. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it easier to handle in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyloxan-4-amine hydrochloride can be achieved through several routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ammonia in the presence of a dehydrating agent to form the oxane ring. This intermediate is then subjected to methylation using methyl iodide under basic conditions to introduce the trimethyl groups. Finally, the amine group is introduced via reductive amination, and the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: On an industrial scale, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted amines.
Scientific Research Applications
Chemistry: N,2,2-trimethyloxan-4-amine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized as a precursor in the synthesis of bioactive molecules that can modulate biological pathways .
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N,2,2-trimethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
2,2,6,6-tetramethylpiperidine: Another amine derivative with similar steric properties but different ring structure.
N,N-dimethyl-2,2-dimethylpropanamine: Shares the trimethyl substitution but lacks the oxane ring.
Uniqueness: N,2,2-trimethyloxan-4-amine hydrochloride is unique due to its oxane ring structure combined with the trimethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
90226-97-4 |
---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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